1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring two distinct substituents:
- Tetrazole moiety: A 1H-tetrazol-5-yl group linked via a methyl bridge to a 4-fluorophenyl ring. Tetrazoles are aromatic heterocycles known for their metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to mimic carboxylic acids .
- Naphthalenylmethyl group: A bulky, lipophilic naphthalen-1-ylmethyl substituent, which may enhance hydrophobic interactions in biological systems or influence crystallinity.
For instance, similar compounds exhibit moderate to high melting points (166–270°C) and crystallize as white solids .
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c21-16-8-10-17(11-9-16)27-19(24-25-26-27)13-23-20(28)22-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQXQLUYEZUZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.4 g/mol. The compound contains key functional groups that contribute to its biological activity, including a fluorophenyl group and a tetrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN6O |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 897624-19-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The first step includes the formation of the tetrazole ring by reacting 4-fluorobenzyl chloride with sodium azide. This intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to yield the desired urea compound. Optimization of these steps can enhance yield and purity, often employing catalysts and controlled conditions.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit promising antitumor properties. For instance, related tetrazole derivatives have shown significant cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as oxidative stress and modulation of signaling pathways like Notch-AKT .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring facilitates binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Effects : A study demonstrated that a derivative similar to this compound induced apoptosis in breast cancer cells through oxidative stress pathways. The study emphasized the importance of structural features in enhancing anticancer activity .
- Cytotoxicity : In vitro assays have shown that related tetrazole-containing compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the phenyl and naphthyl groups significantly influence the biological activity, with certain substitutions enhancing potency against specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related urea-tetrazole derivatives and other urea-based analogs from the evidence:
Table 1: Structural and Physicochemical Comparison of Urea Derivatives
Key Findings:
Substituent Effects on Melting Points :
- Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) correlate with higher melting points (268–270°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s naphthalenylmethyl group may further elevate melting points by increasing molecular rigidity.
Synthetic Yields :
- Yields for urea-tetrazole derivatives range from 56% to 98%, influenced by steric hindrance and electronic effects. For example, 2-chlorophenyl substituents () achieve 90% yield, likely due to favorable reaction kinetics . The target compound’s bulky naphthalene group may reduce yield compared to smaller aryl analogs.
Spectral Signatures :
- Urea derivatives consistently show IR absorption for N-H (~3320–3340 cm⁻¹) and C=O (~1680 cm⁻¹) . <sup>1</sup>H NMR signals for NH protons appear at δ 8.5–8.6, while aromatic protons range from δ 6.8–7.8 depending on substitution patterns .
Heterocycle Comparison :
- Replacing tetrazole with oxadiazole () or pyrazole () alters electronic properties and hydrogen-bonding capacity. Tetrazoles are more acidic (pKa ~4–5) than oxadiazoles or pyrazoles, which could influence pharmacokinetics .
Analogous naphthalene-containing triazoles () exhibit high lipophilicity, supporting this hypothesis .
Research Implications
The naphthalene moiety may enhance binding to hydrophobic enzyme pockets, whereas the tetrazole group could mimic carboxylate interactions in active sites. Further studies should prioritize synthesis, crystallography (using SHELX refinements ), and comparative bioactivity assays to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
